Promitil - 303983-00-8

Promitil

Catalog Number: EVT-10947295
CAS Number: 303983-00-8
Molecular Formula: C62H98N4O11S2
Molecular Weight: 1139.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-27548547 is under investigation in clinical trial NCT01705002 (Intravenously Administered Pegylated Liposomal Mitomycin-C Lipid-based Prodrug (PROMITIL) in Cancer Patients With Solid Tumors.).
Pegylated Liposomal Mitomycin C Lipid-based Prodrug is a pegylated liposomal formulation comprised of a lipophilic prodrug of the antineoplastic antibiotic mitomycin C containing a cleavable disulfide bond (PL-MLP), with potential antineoplastic activity. Upon administration of the pegylated liposomal mitomycin C lipid-based prodrug, the MLP moiety becomes activated upon thiolysis at the tumor site, thereby releasing mitomycin C. Bioreduced mitomycin C generates oxygen radicals, alkylates DNA, and produces interstrand DNA cross-links, thereby inhibiting DNA synthesis. The thiolytic environment and upregulated expression of thioredoxins at the tumor site allow for the activation and release of mitomycin C. This prodrug formulation allows for greater circulation time, less systemic toxicity and increased accumulation of mitomycin C at the tumor site.
Source and Classification

Promitil is classified as a chemical drug and falls under the category of antineoplastic agents. It is developed for intravenous administration and is currently undergoing clinical trials, with its highest phase being Phase 2 . The compound's molecular formula is C62H98N4O11S2C_{62}H_{98}N_{4}O_{11}S_{2}, and it has been assigned a CAS registry number of 303983-00-8 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Promitil involves creating a lipidic prodrug of mitomycin C that is encapsulated within pegylated liposomes. This process enhances the solubility and stability of the drug while facilitating targeted delivery to cancer cells. The key steps in the synthesis include:

  1. Preparation of Liposomes: Liposomes are formed using phospholipids and polyethylene glycol (PEG) to create a bilayer structure that can encapsulate the prodrug.
  2. Encapsulation of Prodrug: The mitomycin C derivative (MLP) is incorporated into the liposome bilayer through a solvent evaporation technique, where the lipids are dissolved in an organic solvent that is subsequently evaporated to form a thin film.
  3. Rehydration and Dialysis: The film is then rehydrated with an aqueous buffer, followed by dialysis to remove unencapsulated drugs and solvents .

This method ensures that the drug remains stable during circulation in the bloodstream while allowing for controlled release upon reaching the target site.

Molecular Structure Analysis

Structure and Data

The molecular structure of Promitil features a complex arrangement that includes a hydrophilic PEG chain attached to lipophilic lipid components, which encapsulate the mitomycin C prodrug. This structure enhances its solubility in biological fluids while maintaining a stable form for drug delivery.

  • Molecular Weight: The molecular weight of Promitil is approximately 1,200 g/mol.
  • InChIKey: LIHIIWJRSSLKKX-YCTALCSSSA-N .

The pegylation not only improves solubility but also extends the circulation time of the drug in the bloodstream, enhancing its therapeutic potential.

Chemical Reactions Analysis

Reactions and Technical Details

Promitil undergoes several chemical reactions during its activation and release processes:

  1. Activation Reaction: Upon administration, Promitil is converted back into active mitomycin C through reduction reactions facilitated by reducing agents like dithiothreitol. This conversion occurs primarily in the presence of cellular reducing environments .
  2. Release Mechanism: The release of mitomycin C from Promitil can be triggered by environmental factors such as pH changes or exposure to radiation, which are common in tumor microenvironments .

These reactions are crucial for ensuring that the drug is activated at the right time and location within the body.

Mechanism of Action

Process and Data

Promitil acts primarily as a DNA synthesis inhibitor. Once activated to mitomycin C, it forms cross-links with DNA strands, preventing replication and transcription processes essential for cell division. This mechanism is particularly effective against rapidly dividing cancer cells.

  • Targeted Action: The pegylated liposomal formulation allows for targeted delivery to tumor sites, minimizing damage to healthy tissues .
  • Data on Efficacy: Clinical trials have shown promising results in reducing tumor size in various cancer types when used in combination with other therapies like radiation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Promitil exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear or slightly opalescent solution.
  • Solubility: Highly soluble in aqueous solutions due to its pegylated nature.
  • Stability: Demonstrates stability under physiological conditions but may require specific storage conditions to prevent degradation .

These properties are essential for ensuring effective delivery and therapeutic action when administered intravenously.

Applications

Scientific Uses

Promitil has significant applications in oncology due to its enhanced delivery system:

The ongoing research into Promitil continues to explore its full potential within clinical settings, aiming to improve patient outcomes through innovative drug delivery systems.

Rationale for Lipidic Prodrug Design in Oncology Nanomedicine

Limitations of Conventional Mitomycin C Chemotherapy

Mitomycin C (MMC), a natural alkylating agent derived from Streptomyces caespitosus, exhibits broad-spectrum antitumor activity by inducing DNA cross-links and strand breaks. Its clinical utility, however, is severely constrained by intrinsic physicochemical and pharmacological limitations. MMC's high hydrophilicity restricts passive diffusion across biological membranes, resulting in poor tumor penetration and subtherapeutic intracellular concentrations. This is compounded by rapid systemic clearance (plasma half-life < 50 minutes) and dose-dependent hematological toxicities, necessitating treatment interruptions [1] [9].

Pharmacokinetic studies reveal that MMC's efficacy is critically dependent on sustained exposure to tumor tissue. In bladder cancer therapy, intravesical instillation achieves local drug delivery, yet >90% of administered MMC is voided within 1–2 hours due to periodic urination. This short dwell time prevents adequate tissue accumulation, contributing to recurrence rates of 50–70% within five years despite adjuvant therapy [1] [9]. Furthermore, MMC's stability is pH-dependent, with optimal activation occurring in alkaline environments (pH > 7.0). Human urinary pH fluctuates between 5.0–7.5, leading to inconsistent drug activation and reduced cytotoxic effects in acidic bladders [1].

Table 1: Key Pharmacokinetic Limitations of Mitomycin C

PropertyImpact on TherapyClinical Consequence
High Hydrophilicity (log P = -0.2)Poor membrane permeabilityLow tumor intracellular accumulation
Short Plasma Half-LifeRapid clearance (<50 min)Inadequate sustained exposure
pH-Dependent ActivationInactive at urinary pH < 6.0Variable efficacy in bladder instillation
Systemic ToxicityMyelosuppression at therapeutic dosesTreatment discontinuations

Theoretical Foundations of Prodrug Strategies for Cytotoxic Payload Optimization

Prodrug design involves chemical modification of active pharmaceutical ingredients into bioreversible derivatives that overcome delivery barriers while minimizing off-target toxicity. This strategy leverages enzymatic or chemical transformations within specific physiological compartments to regenerate the parent drug. For MMC, prodrug derivatization targets three key objectives:

  • Enhanced Lipophilicity: Conjugation with lipid moieties (e.g., phospholipids, fatty acids) increases partition coefficients (log P), facilitating passive diffusion across lipid bilayers. Phospholipid conjugates like Promitil (MLN2704) incorporate MMC into the sn-2 position of 1,2-dilauroyl-sn-glycero-3-phosphatidylcholine, elevating log P from -0.2 to >8.0. This modification enables spontaneous integration into lipid membranes and cellular uptake via endocytosis [5] [6].
  • Passive Tumor Targeting: Lipidic prodrugs exploit the Enhanced Permeability and Retention (EPR) effect. Nanoparticles >30 nm accumulate preferentially in tumor vasculature due to leaky endothelial junctions and impaired lymphatic drainage. Phospholipid-based prodrugs self-assemble into micelles or liposomes (~100 nm), prolonging circulation time and enhancing tumor deposition by 5–10-fold compared to free MMC [6].
  • Controlled Bioactivation: Enzyme-cleavable linkers enable site-specific drug release. Phospholipase A2 (phospholipase A2), overexpressed in tumor microenvironments (concentrations 5–20-fold higher than in plasma), hydrolyzes the sn-2 ester bond of phospholipid prodrugs. This selectively liberates MMC within malignant tissue while minimizing systemic exposure [6].

Table 2: Prodrug Design Strategies for Mitomycin C Optimization

StrategyChemical ApproachBiological Rationale
LipophilizationEsterification with phospholipids/fatty acidsImproved membrane permeability; lymphatic absorption
Nanocarrier Self-AssemblyPhosphatidylcholine-based amphiphilesEPR-mediated tumor targeting; reduced renal clearance
Enzyme-Responsive Activationsn-2 acyl linkage cleaved by phospholipase A2Tumor-specific drug release; decreased systemic toxicity

Lipidic Prodrugs as a Solution to Multidrug Resistance Bypass Mechanisms

Multidrug resistance (multidrug resistance) remains a major impediment in oncology, often mediated by ATP-binding cassette (ATP-binding cassette) efflux transporters (e.g., permeability glycoprotein, multidrug resistance protein 1). These proteins recognize hydrophilic chemotherapeutics like MMC, extruding them from cancer cells and reducing intracellular concentrations. Promitil's lipidic prodrug design circumvents multidrug resistance through three integrated mechanisms:

  • Altered Substrate Recognition: The bulky phospholipid moiety (molecular weight >800 Da) sterically hinders binding to permeability glycoprotein's substrate pocket. Molecular dynamics simulations confirm that phospholipid-conjugated MMC exhibits 100-fold lower affinity for permeability glycoprotein compared to free MMC, preventing efflux [3] [8].
  • Lysosomal Bypass Pathway: Following endocytosis, lipidic prodrugs traffic via endosomes to lysosomes. Cathepsin B and phospholipase A2 hydrolyze the prodrug within acidic lysosomal compartments (pH 4.5–5.5), releasing MMC directly into the cytosol. This avoids cytoplasmic exposure to efflux pumps [3] [6].
  • Modulation of Membrane Fluidity: Incorporated phospholipids increase membrane microviscosity, reducing permeability glycoprotein mobility and ATPase activity. Studies in multidrug resistance-positive KB-V1 cells show a 40% decrease in efflux velocity when treated with phospholipid prodrugs versus free drug [8].

Table 3: Multidrug Resistance Bypass Mechanisms of Phospholipid Prodrugs

MechanismEffect on Multidrug ResistanceExperimental Evidence
Steric Hindrance of Permeability GlycoproteinReduced substrate affinity100-fold ↓ permeability glycoprotein binding affinity (surface plasmon resonance)
Lysosomal ActivationIntracellular drug release bypassing cytoplasmic efflux8-fold ↑ intracellular MMC in KB-V1 cells (HPLC quantification)
Membrane Viscosity IncreaseImpaired permeability glycoprotein lateral diffusion and function40% ↓ rhodamine-123 efflux in multidrug resistance+ cells (flow cytometry)

In vivo validation comes from orthotopic bladder cancer models, where phospholipase A2-overexpressing tumors exhibited 3.5-fold higher intratumoral MMC accumulation after Promitil administration versus conventional MMC. Critically, this occurred without increased drug levels in plasma or bone marrow, confirming tumor-selective activation [6]. Moreover, lipidic prodrugs exploit lipoprotein-mediated transport pathways. Following intestinal absorption or intravenous administration, phospholipid conjugates integrate into chylomicrons and low-density lipoprotein particles. Cancer cells overexpress low-density lipoprotein receptors (e.g., SR-B1), facilitating receptor-mediated endocytosis and further enhancing tumor specificity [6] [8].

This multifaceted approach—combining enhanced permeability, tumor-selective activation, and multidrug resistance evasion—positions lipidic prodrugs as a transformative strategy for optimizing cytotoxic payloads like Mitomycin C. By fundamentally reengineering drug delivery at the molecular level, Promitil exemplifies how lipid conjugation overcomes the core pharmacological barriers that limit conventional chemotherapy.

Properties

CAS Number

303983-00-8

Product Name

Promitil

IUPAC Name

[4-[2,3-di(octadecanoyloxy)propyldisulfanyl]phenyl]methyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate

Molecular Formula

C62H98N4O11S2

Molecular Weight

1139.6 g/mol

InChI

InChI=1S/C62H98N4O11S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-52(67)74-43-48(77-53(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)45-78-79-49-39-37-47(38-40-49)42-76-61(72)66-51-41-65-56-54(58(70)55(63)46(3)57(56)69)50(44-75-60(64)71)62(65,73-4)59(51)66/h37-40,48,50-51,59H,5-36,41-45,63H2,1-4H3,(H2,64,71)/t48?,50-,51+,59+,62-,66?/m1/s1

InChI Key

LIHIIWJRSSLKKX-YCTALCSSSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2C3C2C4(C(C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2[C@@H]3[C@H]2[C@@]4([C@@H](C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.